2-chloro-4-(methylcarbamoylamino)benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride (CMC-Cl) is a chemical compound that has been extensively studied for its applications in scientific research. It is a sulfonamide-based compound that has been used in a variety of biological and biochemical studies due to its ability to inhibit certain enzymes and proteins.
Scientific Research Applications
Synthesis and Molecular Structure
- Rublova et al. (2017) synthesized new structural isomers related to 2-chloro-4-(methylcarbamoylamino)benzenesulfonyl Chloride, providing insights into their molecular-electronic structures and kinetic investigations. These compounds, synthesized by interaction with chlorosulfonic acid, were structurally characterized by X-ray single-crystal diffraction, highlighting their organization as molecular crystals (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Friedel-Crafts Sulfonylation
- The compound has been used in Friedel-Crafts sulfonylation reactions. Nara et al. (2001) utilized similar compounds in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for this reaction, enhancing reactivity and yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
Preparation for Drug Synthesis
- Meckler and Herr (2012) described a scalable process for preparing key building blocks, similar to this compound, used in the synthesis of several drug candidates. This highlights the compound's role in pharmaceutical synthesis (Meckler & Herr, 2012).
Applications in Solid-Phase Synthesis
- Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from compounds like this compound, as intermediates in chemical transformations. This has implications in the creation of diverse chemical scaffolds (Fülöpová & Soural, 2015).
Development of Antibacterial Agents
- Compounds synthesized from this compound have been studied for their antibacterial activity. Sławiński et al. (2013) synthesized novel derivatives and tested them for activity against Gram-positive bacteria strains (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
Chemical Synthesis and Mechanism Studies
- Research by Kevill and D’Souza (1999) on benzenesulfonyl chlorides, related to this compound, helped in understanding solvent nucleophilicity and reaction mechanisms in chemical synthesis (Kevill & D’Souza, 1999).
properties
IUPAC Name |
2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-5-2-3-7(6(9)4-5)16(10,14)15/h2-4H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBUNWIAFPNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.